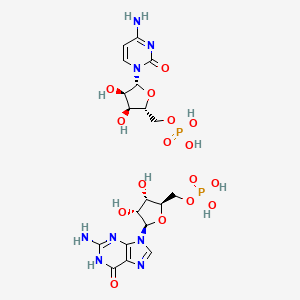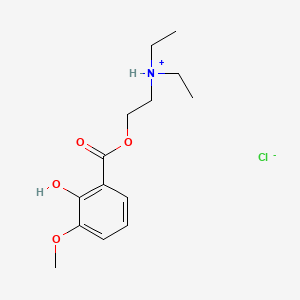
(2S)-2-(2,4,6-trinitroanilino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is an organic compound characterized by the presence of a trinitroaniline group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,6-trinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with a propanoic acid derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors equipped with temperature control systems to handle the exothermic nature of the nitration reaction. The coupling step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2,4,6-trinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trinitrobenzoic acid derivatives.
Reduction: Formation of triaminopropanoic acid derivatives.
Substitution: Formation of halogenated trinitroaniline derivatives.
Applications De Recherche Scientifique
(2S)-2-(2,4,6-trinitroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,4,6-trinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the propanoic acid moiety.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a pesticide and herbicide.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
Uniqueness
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is unique due to the presence of both the trinitroaniline and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Propriétés
Numéro CAS |
1036-11-9 |
|---|---|
Formule moléculaire |
C9H8N4O8 |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
(2S)-2-(2,4,6-trinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8N4O8/c1-4(9(14)15)10-8-6(12(18)19)2-5(11(16)17)3-7(8)13(20)21/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
Clé InChI |
AGNQCKMNKBFERZ-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


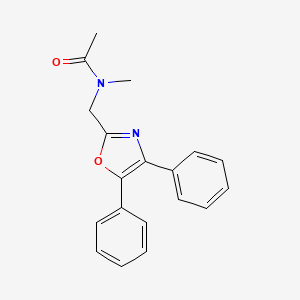

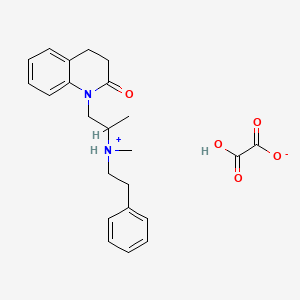
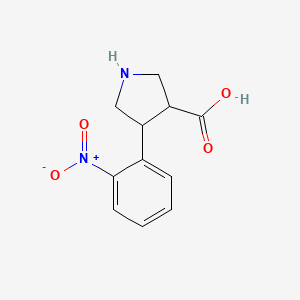
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)


